Chloroquine has been studied for its antiviral effects against HIV and is currently being tested in clinical trials. Its potential for treating other viral diseases, such as severe acute respiratory syndrome (SARS), has also been raised, suggesting a possible revival of this old drug in the era of global pandemics1. Additionally, novel dihydroquinoline-1,2,3-triazoles have been synthesized and evaluated as dual inhibitors of Mycobacterium tuberculosis and influenza virus, with some compounds showing potent antitubercular and moderate antiviral activities5.
The antimicrobial potential of quinazoline derivatives is evident in the synthesis and evaluation of 6-fluoroquinazolinylpiperidinyl-containing 1,2,4-triazole Mannich base derivatives. These compounds have demonstrated excellent in vitro antibacterial efficacy against Xanthomonas oryzae pv. oryzae and good antifungal activities against Gibberella zeae3.
The synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline has led to the discovery of an effective inhibitor of lung cancer cell proliferation. The compound's crystal structure and biological activity suggest its potential as an anticancer agent6. Furthermore, the cytotoxicity of 4-(halogenoanilino)-6-bromoquinazolines and their derivatives against cancer cell lines, particularly HeLa cells, indicates their potential as EGFR-TK inhibitors, which could be beneficial in cancer therapy4.
2-Chloro-6-fluoroquinazoline is an important compound in the field of medicinal chemistry, particularly noted for its biological activity and potential therapeutic applications. Its molecular formula is with a molecular weight of approximately 198.58 g/mol. This compound features a quinazoline core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring, with chlorine and fluorine substituents at the 2 and 6 positions, respectively. The unique combination of halogen atoms enhances its chemical properties and biological activities.
The compound can be synthesized through various methods, as documented in patents and scientific literature. Notably, it is referenced in several databases such as PubChem and BenchChem, which provide detailed chemical information and synthesis routes for researchers.
2-Chloro-6-fluoroquinazoline falls under the classification of heterocyclic compounds, specifically quinazolines. It is recognized for its potential as a scaffold in drug discovery due to its ability to interact with various biological targets.
The synthesis of 2-chloro-6-fluoroquinazoline typically involves cyclization reactions starting from simpler precursors. One common method includes the reaction of 2-chloro-6-fluoroaniline with appropriate reagents under controlled conditions.
The molecular structure of 2-chloro-6-fluoroquinazoline can be represented by its canonical SMILES notation: C1=CC2=C(C=C1F)C(=O)NC(=N2)Cl
. This notation indicates the arrangement of atoms within the molecule, highlighting the presence of halogen substituents on the quinazoline framework.
2-Chloro-6-fluoroquinazoline can participate in various chemical reactions due to its reactive functional groups:
The specific reaction conditions (temperature, solvent choice, and catalysts) significantly influence the product yield and purity .
The mechanism of action for compounds containing the quinazoline scaffold, including 2-chloro-6-fluoroquinazoline, often involves interaction with specific biological targets:
Data from binding affinity studies suggest that modifications at positions 2 and 6 enhance interaction with target proteins, contributing to their biological efficacy.
2-Chloro-6-fluoroquinazoline has several applications in scientific research:
Cyclization of 2-aminobenzoic acid derivatives represents a foundational approach for constructing the quinazoline core. The synthesis typically involves condensation between anthranilic acid analogues and formamidine or cyanating agents. In one documented pathway, 2-amino-5-fluorobenzoic acid undergoes cyclodehydration with formamide or chloromethyl imidate derivatives under reflux conditions to yield 6-fluoroquinazolin-4(3H)-one. Subsequent chlorination at the C2 position using phosphorus oxychloride (POCl₃) or phosgene generates the title compound [1]. Alternative routes employ 2-aminobenzonitrile derivatives, where nitrile groups participate in ring closure with formic acid or orthoformate esters under acidic catalysis, achieving 50–75% yields for the intermediate 4-oxoquinazoline .
Recent advances utilize microwave-assisted Niementowski reactions, reducing reaction times from hours to minutes while improving yields to >80%. This method minimizes polyhalogenated byproducts through precise temperature control [1] [4]. Key to regioselectivity is the ortho-directing effect of the fluorine substituent, which facilitates electrophilic attack at C6 during initial cyclization steps.
Table 1: Cyclization Routes from 2-Aminobenzoic Acid Precursors
Precursor | Cyclizing Agent | Conditions | Intermediate | Yield (%) |
---|---|---|---|---|
2-Amino-5-fluorobenzoic acid | Formamide | 130°C, 6 h | 6-Fluoroquinazolin-4-one | 65 |
2-Amino-5-fluorobenzonitrile | Triethyl orthoformate | HCl/EtOH, reflux, 3 h | 6-Fluoro-4-iminoquinazoline | 72 |
Methyl 2-amino-5-fluorobenzoate | Formamidine acetate | Microwave, 150°C, 20 min | 6-Fluoro-2-methylquinazoline | 85 |
Halogenation strategies are critical for installing chlorine at C2 and fluorine at C6. Fluorine is typically introduced early via fluorinated aniline precursors due to the challenges of direct aromatic fluorination. Electrophilic fluorination using Selectfluor™ or acetyl hypofluorite on quinazolinone precursors shows limited regioselectivity (<30% yield), making precursor-based approaches preferable [1].
Chlorination employs POCl₃ as the standard reagent, where reaction kinetics studies reveal optimal performance at 110–115°C with catalytic N,N-dimethylaniline. Prolonged heating (>8 h) promotes di- and tri-chlorinated impurities, while stoichiometric imbalances favor hydrolysis-resistant chloroimidate intermediates. A modified approach uses oxalyl chloride in dimethylformamide, generating the Vilsmeier-Haack complex for milder chlorination (60°C, 4 h) with 90% purity [8] [9].
Table 2: Halogenation Efficiency Comparison
Substrate | Halogenation Agent | Temperature (°C) | Time (h) | Product Purity (%) |
---|---|---|---|---|
6-Fluoroquinazolin-4-one | POCl₃ (neat) | 110 | 6 | 78 |
6-Fluoroquinazolin-4-one | POCl₃/DMF | 80 | 3 | 85 |
6-Fluoroquinazolin-4-one | Oxalyl chloride/DMF | 60 | 4 | 90 |
Emerging methodologies leverage nanocatalysts for tandem condensation-halogenation sequences. Gold nanoparticles (AuNPs; 5–10 nm) immobilized on mesoporous silica catalyze the reaction between 2-fluorobenzaldehyde, urea, and chloromethyl benzimidate via imine formation, cyclization, and oxidative chlorination. This system achieves 70% conversion at 80°C in aqueous ethanol, outperforming homogeneous catalysts (e.g., p-toluenesulfonic acid) by reducing side-product formation [3] [4].
Magnetic Fe₃O₄@TiO₂ nanocomposites facilitate separable and reusable catalysis (≥5 cycles) for synthesizing quinazolinones from 2-aminobenzamide and triethyl orthoformate. Chlorination is subsequently achieved in situ using N-chlorosuccinimide under photocatalytic conditions (UV-A light). Though promising, scalability remains limited by catalyst leaching during halogenation steps [4].
Industrial production prioritizes cost efficiency and minimal purification. A two-step optimized process starts with high-pressure cyclization of 2-amino-5-fluorobenzonitrile with formic acid (200°C, 15 bar), yielding 92% 6-fluoroquinazolin-4(3H)-one. Chlorination uses excess POCl₃ (5 eq) with continuous distillation to remove phosphorous byproducts, enhancing atom economy [8].
Critical to hydrolysis control is moisture management:
Process analytical technology (PAT) tools monitor chlorination endpoints via FTIR (C=O band disappearance at 1665 cm⁻¹), reducing assay frequency by 75%.
Solid-phase synthesis (SPS) employs chlorotrityl resins for stepwise assembly, where 2-chloro-6-fluoroquinazoline-4-acetic acid is anchored via ester linkages. Iterative coupling with Boc-protected amino acids, followed by trifluoroacetic acid cleavage, yields quinazoline-peptide conjugates directly. Advantages include simplified purification (resin washing) and automated synthesis of hybrid structures [6] [7].
Solution-phase methods offer higher scalability for the core heterocycle. Batch reactors achieve kilogram-scale production via SnAr reactions where 2,4-dichloro-6-fluoroquinazoline is selectively dechlorinated at C4 using ammonia/methanol, preserving the C2–Cl bond. Conversely, SPS is constrained by resin loading capacity (typically 0.5–2 mmol/g) [6] [8].
Table 3: Synthesis Method Comparison
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Scale | Milligram to gram | Gram to kilogram |
Purification | Resin washing | Chromatography/crystallization |
Hybrid Molecule Synthesis | Ideal (traceless conjugation) | Challenging (multi-step protection) |
Yield (core structure) | 40–60% | 75–90% |
Key Limitation | Resin cleavage inefficiency | Solvent-intensive purification |
Case studies in Urukthapelstatin A synthesis demonstrate SPS superiority for macrocyclic peptides containing quinazoline units due to conformational control during cyclization. However, solution-phase routes remain preferred for bulk 2-chloro-6-fluoroquinazoline production due to established industrial protocols [6] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: